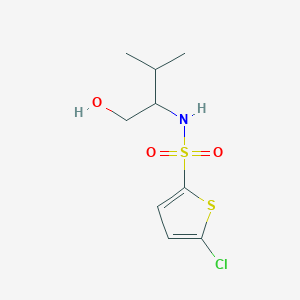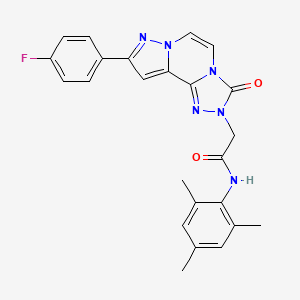
Chembl4588949
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants used, the conditions under which the reaction occurs (temperature, pressure, catalysts), and the yield of the product .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, reactivity, and stability .科学的研究の応用
ChEMBL Database Overview
ChEMBL is an open data database that curates and stores standardized bioactivity, molecule, target, and drug data from multiple sources. This includes primary medicinal chemistry literature, which is manually abstracted, further curated, and standardized to ensure high quality and utility across various chemical biology and drug-discovery research problems. The database facilitates a wide range of applications, from identifying active chemical compounds against specific targets to understanding the interactions between different molecules and proteins. It supports drug discovery and chemical biology research by providing access to data through web-based interfaces, data downloads, and web services (Gaulton et al., 2011).
Advancements and Features
Over the years, ChEMBL has incorporated new sources of bioactivity data, including neglected disease screening and data from patents, enhancing its coverage and utility in research. It has introduced several improvements like the annotation of assays and targets using ontologies, addition of metabolic pathways, and structural alerts for drug discovery. These features aid in the exploration of drug mechanisms and the identification of potential safety liabilities, contributing significantly to the development of safer and more effective therapeutic agents (Gaulton et al., 2016).
Application in Crop Protection
Interestingly, ChEMBL's utility extends beyond human health research into areas like crop protection. By adding extensive datasets of bioactivity data for compounds used in insecticides, fungicides, and herbicides, ChEMBL broadens its applicability and supports the discovery of new agents for protecting crops against pests and diseases. This demonstrates the database's versatility in facilitating scientific research across different domains (Gaulton et al., 2015).
Streamlining Access to Data
The development of ChEMBL web services has streamlined access to drug discovery data and utilities, enabling the building of applications and data processing workflows relevant to drug discovery and chemical biology. By exposing more data from the underlying database and introducing new functionalities, these web services enhance the accessibility and utility of ChEMBL data for researchers worldwide (Davies et al., 2015).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN6O2/c1-14-10-15(2)22(16(3)11-14)26-21(32)13-31-24(33)29-8-9-30-20(23(29)28-31)12-19(27-30)17-4-6-18(25)7-5-17/h4-12H,13H2,1-3H3,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMTUODUNHETHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2744987.png)
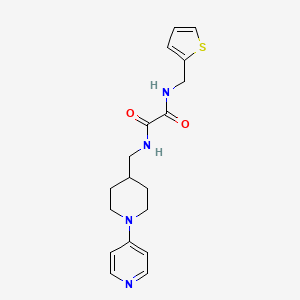
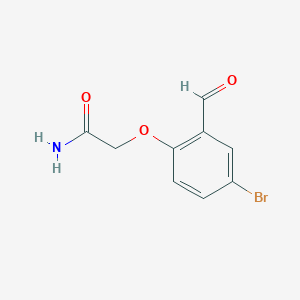

![2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2744992.png)
![(E)-2-cyano-3-(2,4-dipropoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2744994.png)
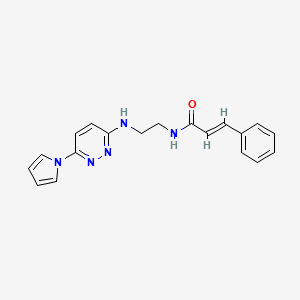

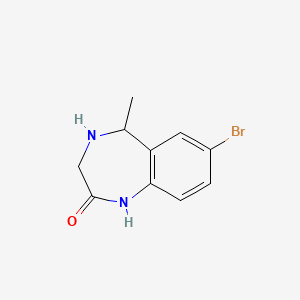

![4-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-1,3-oxazole](/img/structure/B2745002.png)
![N-[2-(2-Methoxyphenyl)ethyl]-4-phenylpiperazine-1-carbothioamide](/img/structure/B2745004.png)
![6-bromo-5-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2745005.png)
